Human Prion Protein Binding: A Target Engagement Profile Absent from Common 6,8-Disubstituted Quinoline Comparators
6,8-Dibromo-3-methoxy-2-methylquinoline exhibits measurable binding affinity for the human major prion protein with an IC₅₀ of 4.51 µM (4,510 nM) as determined by the Scripps Research Institute Molecular Screening Center [1]. This prion protein engagement represents a target interaction not reported for the structurally related anticancer 6,8-disubstituted quinoline series, which was profiled exclusively against HeLa, HT29, and C6 tumor cell lines and did not include prion protein assessment [2]. The prion protein IC₅₀ value provides a quantitative benchmark for hit-to-lead optimization that is absent for 6,8-dibromo-1,2,3,4-tetrahydroquinoline, 6,8-dimethoxyquinoline, 8-bromo-6-cyanoquinoline, and other common 6,8-disubstituted analogs.
| Evidence Dimension | Human major prion protein binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.51 µM (4,510 nM) |
| Comparator Or Baseline | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, 6,8-dimethoxyquinoline, 8-bromo-6-cyanoquinoline: No prion protein binding data reported in published literature |
| Quantified Difference | Target engagement uniquely documented for this compound within the 6,8-disubstituted quinoline class |
| Conditions | Binding assay conducted by The Scripps Research Institute Molecular Screening Center (MLPCN); target: Major prion protein (Human) |
Why This Matters
For researchers investigating prion protein as a therapeutic target or conducting cheminformatics-based target prediction, this compound provides the only publicly available prion protein binding data point within the 6,8-disubstituted quinoline chemical series, enabling structure-activity relationship (SAR) hypothesis generation.
- [1] BindingDB Entry BDBM114314. 6,8-Dibromo-3-methoxy-2-methylquinoline. IC50: 4.51E+3 nM. Target: Major prion protein (Human). Source: The Scripps Research Institute Molecular Screening Center (SRIMSC), MLPCN. PubChem AID 743453. View Source
- [2] Ökten S, Çakmak O, Erenler R, Yüce Şahin Ö, Tekin Ş. Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Turkish Journal of Chemistry. 2013;37(6):896-908. Anticancer activities tested against HeLa, HT29, and C6 cell lines only. View Source
